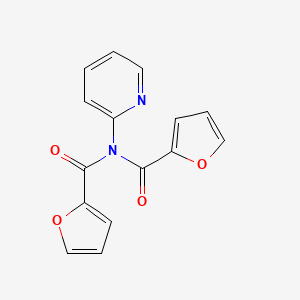

N-2-furoyl-N-2-pyridinyl-2-furamide

Description

Properties

IUPAC Name |

N-(furan-2-carbonyl)-N-pyridin-2-ylfuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10N2O4/c18-14(11-5-3-9-20-11)17(13-7-1-2-8-16-13)15(19)12-6-4-10-21-12/h1-10H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJHFJFLPPIYICC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)N(C(=O)C2=CC=CO2)C(=O)C3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Medicinal Chemistry

The compound exhibits significant potential as a pharmacophore in drug design. Its structural features allow for interactions with biological macromolecules, making it a candidate for developing new therapeutic agents.

Case Studies:

- Anticancer Activity: Research has indicated that derivatives of furoyl-pyridine compounds can stabilize G-quadruplex DNA structures, which are associated with telomeric regions in cancer cells. This stabilization may lead to novel anticancer therapies targeting these structures .

- Anti-inflammatory Properties: Some studies have shown that furoyl derivatives can modulate inflammatory responses, suggesting their potential use in treating chronic inflammatory diseases .

Material Science

N-2-furoyl-N-2-pyridinyl-2-furamide is also utilized in the synthesis of advanced materials with specific electronic or optical properties.

Applications:

- Sensors: The compound's ability to form coordination complexes makes it suitable for developing sensors that detect metal ions or other analytes.

- Nanomaterials: Its incorporation into polymer matrices can enhance the properties of nanocomposites used in various applications, including electronics and photonics.

Biological Studies

The interactions of N-2-furoyl-N-2-pyridinyl-2-furamide with biological systems have been a focus of study, particularly regarding its biochemical probe capabilities.

Mechanism of Action:

The compound interacts with specific molecular targets such as enzymes and receptors. The furan and pyridine moieties facilitate π-π stacking interactions and hydrogen bonding, influencing the activity of target proteins .

Research has documented several biological activities associated with this compound:

- Antimicrobial Effects: Some derivatives have shown promising results against various microbial strains, indicating potential applications in developing new antibiotics.

- Neuroprotective Effects: Studies suggest that certain furoyl derivatives may protect neuronal cells from oxidative stress, pointing towards applications in neurodegenerative disease treatments .

Data Table: Applications Overview

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares structural analogs of N-2-furoyl-N-2-pyridinyl-2-furamide, focusing on molecular properties, substituent effects, and safety profiles derived from the evidence.

Table 1: Structural and Molecular Comparison

Key Findings:

In contrast, the formyl group in N-(2-Formylfuro[3,2-b]pyridin-7-yl)pivalamide may render the compound more prone to nucleophilic additions. The fluoro group in offers metabolic stability due to its strong C-F bond.

Safety Profiles Only N-(2-Formylfuro[3,2-b]pyridin-7-yl)pivalamide is explicitly labeled as an irritant , likely due to its reactive formyl group.

Structural Diversity and Applications

- Pivalamide Derivatives: Compounds like incorporate the pivalamide group (tert-butyl carboxamide), which enhances steric bulk and may improve metabolic stability in drug design.

- Furan-Pyridine Hybrids: The fusion of furan and pyridine rings (e.g., ) creates planar, conjugated systems suitable for optoelectronic materials or enzyme-targeted ligands.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-2-furoyl-N-2-pyridinyl-2-furamide, and how can purity be optimized?

- Methodology :

- Amide Coupling : React furan-2-carboxylic acid derivatives (e.g., furan-2-carbonyl chloride) with 2-aminopyridine derivatives in anhydrous dichloromethane (DCM) using coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). Monitor reaction progress via thin-layer chromatography (TLC) .

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol. Purity ≥95% is achievable with optimized solvent ratios .

- Data Table :

| Reagent | Role | Optimal Molar Ratio |

|---|---|---|

| DCC | Activator | 1.2 equivalents |

| DMAP | Catalyst | 0.1 equivalents |

| Pyridine Derivative | Nucleophile | 1.0 equivalent |

Q. Which spectroscopic techniques are critical for structural confirmation?

- Methodology :

- NMR : Use - and -NMR to verify aromatic protons (6.3–8.5 ppm for pyridine/furan rings) and carbonyl groups (~165–170 ppm) .

- FT-IR : Confirm amide C=O stretch (~1650 cm) and pyridine ring vibrations (~1600 cm) .

- Mass Spectrometry : High-resolution MS (HRMS) to validate molecular ion peaks (e.g., [M+H]) .

Q. How do solubility and stability profiles impact experimental design?

- Methodology :

- Solubility : Test in DMSO (high solubility for biological assays), ethanol, or acetonitrile (for synthesis). Avoid aqueous buffers due to limited solubility .

- Stability : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Degradation is minimal in inert atmospheres .

Advanced Research Questions

Q. How can molecular docking predict the biological targets of N-2-furoyl-N-2-pyridinyl-2-furamide?

- Methodology :

- Target Selection : Prioritize enzymes with pyridine/furan-binding pockets (e.g., kinases, cytochrome P450). Use AutoDock Vina with PyMOL for visualization .

- Validation : Compare docking scores (ΔG) with known inhibitors. A ΔG ≤ -7.0 kcal/mol suggests strong binding .

- Data Table :

| Target Protein | PDB ID | Predicted ΔG (kcal/mol) |

|---|---|---|

| EGFR Kinase | 1M17 | -8.2 |

| CYP3A4 | 5TE8 | -6.9 |

Q. What strategies resolve contradictions in bioactivity data between structural analogs?

- Methodology :

- SAR Analysis : Systematically modify substituents (e.g., pyridine methylation, furan oxidation) and assay against controls. Use ANOVA to assess significance .

- Meta-Analysis : Aggregate data from analogs (e.g., N-(pyridin-2-ylmethyl)furan-2-carboxamide) to identify trends in IC values .

Q. How can synthetic yields be improved using advanced techniques?

- Methodology :

- Microwave-Assisted Synthesis : Reduce reaction time (e.g., 30 minutes at 100°C vs. 24 hours conventional) while maintaining yields >85% .

- Continuous Flow Reactors : Enhance reproducibility and scalability. Optimal flow rate: 0.5 mL/min .

Q. What methodological standards ensure reproducibility in pharmacological studies?

- Guidelines :

- Dose-Response Curves : Use ≥3 biological replicates and nonlinear regression (e.g., GraphPad Prism) .

- Negative Controls : Include DMSO-only and parent scaffold (e.g., unsubstituted pyridine) controls to isolate compound-specific effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.